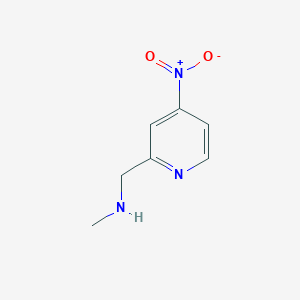

Methyl-(4-nitro-pyridin-2-ylmethyl)-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl-(4-nitro-pyridin-2-ylmethyl)-amine is an organic compound characterized by a pyridine ring substituted with a nitro group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-(4-nitro-pyridin-2-ylmethyl)-amine typically involves the nitration of a pyridine derivative followed by the introduction of a methylamine group. One common method involves the nitration of 2-methylpyridine to form 4-nitro-2-methylpyridine, which is then reacted with formaldehyde and methylamine under acidic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 4-position of the pyridine ring can be reduced to an amine under catalytic hydrogenation conditions. For example:

-

Reagents : Hydrogen gas (H₂) with palladium on carbon (Pd/C) or Raney nickel .

-

Mechanism : The nitro group undergoes sequential reduction via nitroso and hydroxylamine intermediates to yield a primary amine .

-

Outcome : Conversion to methyl-(4-amino-pyridin-2-ylmethyl)-amine, which retains the methylamine side chain while introducing a reactive amino group.

Electrophilic Aromatic Substitution

The electron-withdrawing nitro group activates the pyridine ring for electrophilic substitution at specific positions:

-

Nitration : Further nitration under mixed acid (H₂SO₄/HNO₃) introduces a second nitro group, predominantly at the 6-position due to para-directing effects of the existing nitro group .

-

Halogenation : Chlorination or bromination occurs at the 3- or 5-position using reagents like Cl₂/AlCl₃ or Br₂/FeBr₃ .

Nucleophilic Reactions at the Amine Group

The methylamine side chain participates in nucleophilic reactions:

-

Alkylation/Acylation :

-

Condensation :

Ring-Opening and Rearrangement

Under strong nucleophilic conditions, the pyridine ring undergoes cleavage:

-

Aminolysis : Treatment with amines (e.g., butylamine) leads to ring opening, producing azadienamine intermediates (e.g., 4 in ).

-

Mechanism : Nucleophilic attack at the 4- and 6-positions of the pyridine ring, followed by C–C bond cleavage (Scheme 4 in ).

Condensation Reactions

The pyridine nitrogen and amine group enable heterocycle formation:

-

With Ketones : Forms imidazo[4,5-c]pyridines via oxidative amination (e.g., using KMnO₄ in liquid ammonia) .

-

With Thiols : Generates thiazole derivatives under acidic conditions .

Comparative Reactivity of Structural Analogues

Mechanistic Insights

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of methyl-(4-nitro-pyridin-2-ylmethyl)-amine typically involves the reduction of appropriate precursors or the direct amination of nitro-substituted pyridine derivatives. Key methods include:

- Amination Reactions : The compound can be synthesized through the reaction of 4-nitropyridine with suitable alkylating agents, followed by subsequent reduction steps to yield the desired amine .

- Characterization Techniques : Spectroscopic methods such as NMR, IR, and mass spectrometry are employed to confirm the structure of synthesized compounds. For instance, X-ray crystallography can provide insights into the molecular geometry and interactions within crystal lattices .

Therapeutic Applications

This compound has shown promise in various therapeutic contexts:

Antidepressant Properties

Research indicates that derivatives of pyridin-2-yl-methylamine, including this compound, exhibit significant antidepressant activity. These compounds interact with neurotransmitter systems, potentially enhancing serotonin and norepinephrine levels in the brain .

Anticancer Activity

Recent studies have highlighted the potential of this compound as a candidate for anticancer therapy. Its structural analogs have been evaluated for their efficacy against various cancer cell lines. For example:

- Chronic Myeloid Leukemia (CML) : A study demonstrated that compounds related to this compound could serve as templates for developing new drugs targeting CML, showing promising results in inhibiting cell proliferation .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Certain derivatives have shown activity against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Case Study: Drug Design Against CML

In a detailed study on N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)-pyrimidin-2-amine (a related compound), researchers conducted molecular docking studies to predict binding affinities to target proteins involved in CML. The findings indicated strong interactions between the compound and the BCR-ABL fusion protein, a hallmark of CML, suggesting its potential as a lead compound for further development .

Structure–Activity Relationship Studies

A comprehensive structure–activity relationship (SAR) analysis was performed on a series of pyridine derivatives, including this compound. The results indicated that modifications at specific positions significantly affected biological activity, guiding future synthetic efforts to optimize efficacy against specific diseases .

Data Tables

The following table summarizes key data regarding the applications and biological activities of this compound and its derivatives:

Mechanism of Action

The mechanism of action of Methyl-(4-nitro-pyridin-2-ylmethyl)-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methylamine group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

- 2-[[(4-Nitro-3-Methyl-2-Pyridinyl)-2-Methyl]Thio]-1H-Benzimidazole

- (4-Nitro-pyridin-2-yl)-methylamine hydrochloride

Uniqueness

Methyl-(4-nitro-pyridin-2-ylmethyl)-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Biological Activity

Methyl-(4-nitro-pyridin-2-ylmethyl)-amine is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the synthesis, biological activity, and potential applications of this compound, supported by recent research findings and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-nitropyridine with methyl amine under controlled conditions. The resulting compound features a pyridine ring substituted with a nitro group, which is known to enhance the biological activity of organic compounds through various mechanisms.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antibacterial Activity : The compound has shown significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Studies have reported minimum inhibitory concentration (MIC) values indicating potent activity in the low micromolar range .

- Anticancer Properties : Research indicates that this compound possesses antiproliferative effects against several cancer cell lines. For instance, it has demonstrated IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, including DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. This inhibition mechanism provides a pathway for its antibacterial efficacy .

1. Antibacterial Efficacy

A study investigating the antibacterial properties of this compound revealed that it effectively inhibited bacterial growth with specific focus on Gram-positive bacteria. The compound's mechanism was attributed to its ability to disrupt bacterial DNA processes, leading to cell death.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

2. Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cells. A notable case involved its application against the MCF-7 breast cancer cell line, where it resulted in significant reductions in cell viability.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 5.26 |

| HCT116 | 3.12 |

| A549 | 7.45 |

Additionally, molecular docking studies suggest that the compound binds effectively to target proteins involved in cancer progression, enhancing its potential as an anticancer agent .

Mechanistic Insights

The biological activity of this compound can be linked to its structural features:

- Nitro Group Influence : The presence of the nitro group is crucial for its biological activity, enhancing lipophilicity and allowing better penetration into bacterial and cancer cell membranes .

- Pyridine Ring Contribution : The pyridine moiety contributes to the compound's ability to interact with various biological targets, including enzymes and receptors involved in disease processes.

Properties

IUPAC Name |

N-methyl-1-(4-nitropyridin-2-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-8-5-6-4-7(10(11)12)2-3-9-6/h2-4,8H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTTYTGLNBIAPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC=CC(=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.